molecular formula C13H11NO3 B14315485 (3-Phenoxypyridin-4-yl)acetic acid CAS No. 114077-80-4

(3-Phenoxypyridin-4-yl)acetic acid

Cat. No.: B14315485
CAS No.: 114077-80-4
M. Wt: 229.23 g/mol
InChI Key: IHLAZOCPYPNZCU-UHFFFAOYSA-N
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Description

(3-Phenoxypyridin-4-yl)acetic acid is an organic compound that features a pyridine ring substituted with a phenoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Grignard reagents to introduce the phenoxy group to a pyridine N-oxide, followed by acylation to introduce the acetic acid group .

Industrial Production Methods: Industrial production methods for (3-Phenoxypyridin-4-yl)acetic acid may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (3-Phenoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3-Phenoxypyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Properties

114077-80-4

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(3-phenoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C13H11NO3/c15-13(16)8-10-6-7-14-9-12(10)17-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,15,16)

InChI Key

IHLAZOCPYPNZCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CN=C2)CC(=O)O

Origin of Product

United States

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